molecular formula C54H81N17O21S3 B13857417 Demethylbleomycin A2 (Technical Grade)

Demethylbleomycin A2 (Technical Grade)

Cat. No.: B13857417
M. Wt: 1400.5 g/mol
InChI Key: FWTQNWDTHLXHFI-YYRHMOFUSA-N
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Description

Demethylbleomycin A2 (Technical Grade) is a derivative of the antibiotic bleomycin, which is known for its antitumor properties. The compound has a molecular formula of C54H81N17O21S3 and a molecular weight of 1400.52 . It is used primarily in research settings to study its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Demethylbleomycin A2 is typically synthesized by demethylating bleomycin A2. This process involves heating bleomycin A2, which results in the removal of a methyl group . The reaction conditions for this process are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of demethylbleomycin A2 involves large-scale synthesis using similar methods as described above. The compound is then purified and tested for quality before being made available for research purposes .

Chemical Reactions Analysis

Types of Reactions

Demethylbleomycin A2 undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Common reagents used in reactions with demethylbleomycin A2 include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from reactions involving demethylbleomycin A2 depend on the specific reaction conditions and reagents used

Scientific Research Applications

Demethylbleomycin A2 has a wide range of scientific research applications, including:

Mechanism of Action

The exact mechanism of action of demethylbleomycin A2 is not fully understood. it is believed to chelate metallic ions, which decreases enzyme activity and stability. This effect causes the enzymes to react with oxygen, producing free radicals that create single-stranded breaks in deoxyribose sugar . These actions contribute to the compound’s antitumor and antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Demethylbleomycin A2 is unique due to its lower toxicity profile and greater antitumor properties compared to bleomycin A2 . This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C54H81N17O21S3

Molecular Weight

1400.5 g/mol

IUPAC Name

[(2R,5R)-2-[(2R,5S)-2-[(2S)-2-[[6-amino-2-[3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-3-hydroxy-5-[[(3R)-3-hydroxy-1-[2-[4-[4-(3-methylsulfanylpropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-1-oxobutan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

InChI

InChI=1S/C54H81N17O21S3/c1-19-32(68-45(71-43(19)57)24(11-30(56)75)63-12-23(55)44(58)81)49(85)70-34(40(25-13-60-18-64-25)90-53-42(38(79)36(77)28(14-72)89-53)91-52-39(80)41(92-54(59)87)37(78)29(15-73)88-52)50(86)65-21(3)35(76)20(2)46(82)69-33(22(4)74)48(84)62-9-7-31-66-27(17-94-31)51-67-26(16-95-51)47(83)61-8-6-10-93-5/h13,16-18,20-24,28-29,33-42,52-53,63,72-74,76-80H,6-12,14-15,55H2,1-5H3,(H2,56,75)(H2,58,81)(H2,59,87)(H,60,64)(H,61,83)(H,62,84)(H,65,86)(H,69,82)(H,70,85)(H2,57,68,71)/t20-,21+,22+,23-,24?,28?,29?,33?,34-,35-,36+,37+,38?,39?,40?,41?,42?,52+,53-/m0/s1

InChI Key

FWTQNWDTHLXHFI-YYRHMOFUSA-N

Isomeric SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H](C(C2=CN=CN2)O[C@H]3C(C([C@@H](C(O3)CO)O)O)O[C@@H]4C(C([C@@H](C(O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)NC([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCSC)O

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCSC)O

Origin of Product

United States

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